

# Navigating Hepatotoxicity in Migraine Therapy: A Comparative Analysis of Gepants

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A deep dive into the liver safety profiles of the new class of migraine drugs, offering a comparative analysis of atogepant, ubrogepant, rimegepant, and zavegepant, with a look back at the cautionary tale of telcagepant. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by clinical data, in vitro experimental findings, and detailed methodologies.

The advent of gepants (calcitonin gene-related peptide [CGRP] receptor antagonists) has marked a significant advancement in the acute and preventive treatment of migraine. However, the initial development of this drug class was hampered by concerns of hepatotoxicity, leading to the discontinuation of the first-generation gepant, telcagepant. This has placed the liver safety of the newer, second and third-generation gepants under intense scrutiny. This guide offers a comparative analysis of the hepatotoxicity profiles of currently approved and late-stage development gepants: atogepant, ubrogepant, rimegepant, and zavegepant, contrasted with the hepatotoxic predecessor, telcagepant.

## Clinical Hepatotoxicity Profile: A Clear Generational Divide

Clinical trial data reveals a stark contrast in the liver safety profiles between the first and subsequent generations of gepants. While telcagepant was associated with a significant incidence of elevated liver transaminases, the newer agents have demonstrated a safety profile comparable to placebo.

Drug	Indication	Percentage of Patients with ALT/AST >3x ULN (Drug)	Percentage of Patients with ALT/AST >3x ULN (Placebo)	Reference
Telcagepant	Migraine (discontinued)	1.9% (140 mg BID) - 3.2% (280 mg BID)	0%	[1]
Atogepant	Migraine Prevention	1.0% - 2.4%	1.8% - 3.2%	[2][3]
Ubrogepant	Acute Migraine	0.4% - 2.7%	0.2% - 1.0%	[4]
Rimegepant	Acute Migraine & Prevention	1.0% - 2.4%	2.0% - 2.9%	[5][6][7]
Zavegepant	Acute Migraine (intranasal)	No clinically meaningful elevations reported; rates similar to placebo (1-2%)	1-2%	[8][9][10]

Table 1: Incidence of Elevated Liver Transaminases (>3x Upper Limit of Normal) in Clinical Trials. This table summarizes the percentage of patients in clinical trials who exhibited clinically significant elevations in alanine aminotransferase (ALT) or aspartate aminotransferase (AST).

## Mechanistic Insights from In Vitro Studies

Quantitative systems toxicology (QST) modeling, particularly using DILIsym®, has been instrumental in elucidating the mechanistic underpinnings of gepant-induced hepatotoxicity. These models integrate in vitro data on key cellular processes known to be involved in drug-induced liver injury (DILI). The primary mechanisms investigated include inhibition of bile salt export pump (BSEP), mitochondrial dysfunction, and induction of oxidative stress.

In vitro studies have demonstrated that telcagepant is a mixed inhibitor of BSEP, a crucial transporter responsible for eliminating bile acids from hepatocytes.[11] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, a key initiating event in cholestatic liver

injury. Furthermore, telcagepant has been shown to induce mitochondrial dysfunction and oxidative stress.[\[11\]](#)[\[12\]](#)

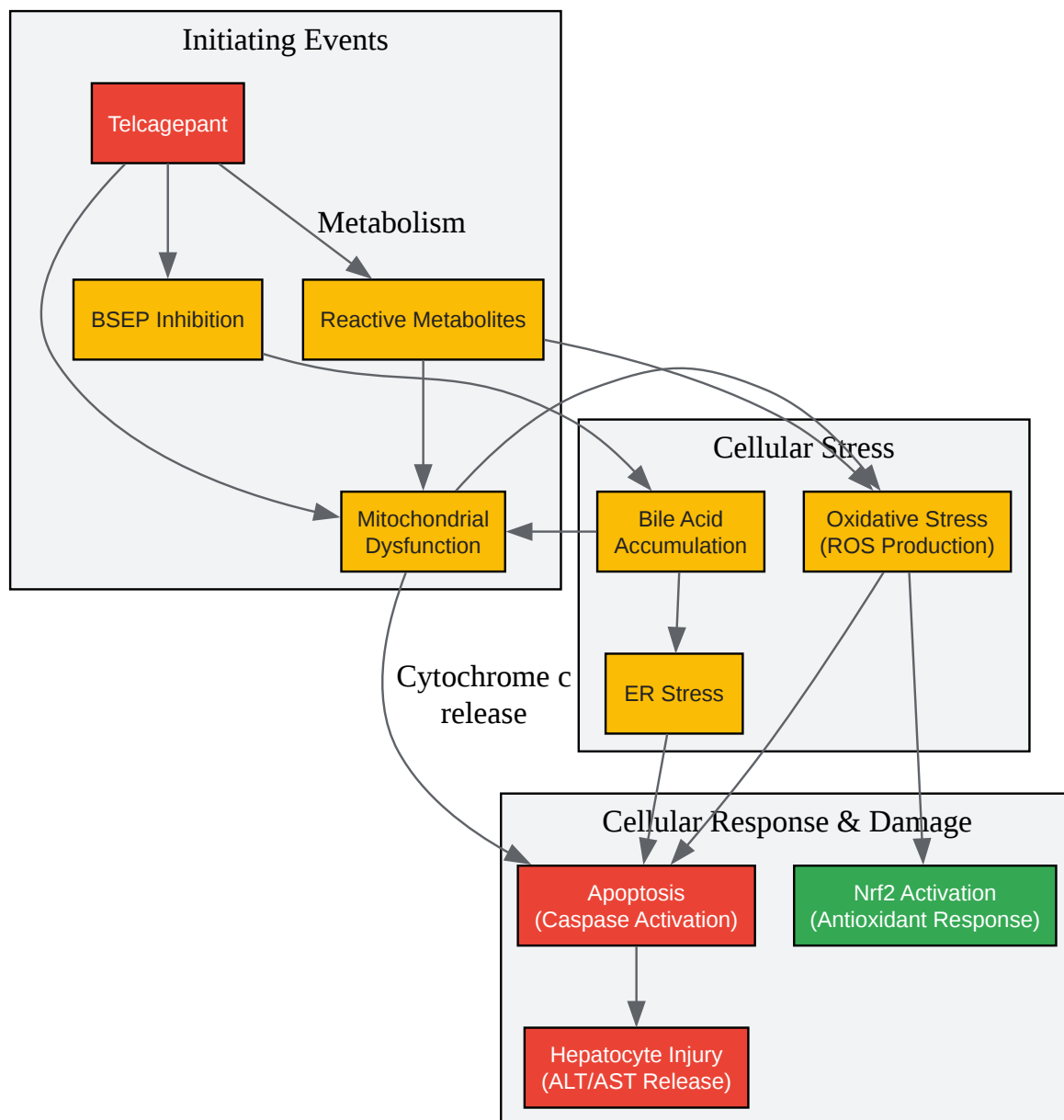
In contrast, the newer generation of gepants exhibit significantly lower potential for these hepatotoxic mechanisms. For instance, rimegepant is a competitive inhibitor of BSEP with a much higher inhibition constant ( $K_i$ ) than telcagepant, meaning it is a much weaker inhibitor at clinically relevant concentrations.[\[11\]](#) Atogepant, ubrogepant, and zavegepant also show a markedly reduced propensity for BSEP inhibition, mitochondrial impairment, and oxidative stress induction compared to telcagepant.[\[11\]](#)[\[13\]](#) The structural modifications in the newer gepants are believed to reduce the formation of reactive metabolites, which are often implicated in DILI.[\[14\]](#)

Drug	BSEP Inhibition (IC50/ $K_i$ )	Mitochondrial Dysfunction	Oxidative Stress (ROS Induction)	Reference
Telcagepant	Mixed inhibitor (K <sub>i</sub> reported)	Yes	Yes	<a href="#">[11]</a>
Rimegepant	Competitive inhibitor (K <sub>i</sub> reported)	Minimal	Minimal	<a href="#">[11]</a>
Atogepant	Weak inhibitor	Minimal	Minimal	<a href="#">[11]</a> <a href="#">[13]</a>
Ubrogepant	Weak inhibitor	Minimal	Minimal	<a href="#">[11]</a> <a href="#">[13]</a>
Zavegepant	Weak inhibitor	Mild uncoupler	No	<a href="#">[11]</a> <a href="#">[12]</a>

Table 2: Comparative In Vitro Hepatotoxicity Profile. This table provides a qualitative summary of the in vitro data for key mechanisms of drug-induced liver injury. Specific quantitative values are often proprietary but the relative risk profile is well-established in the literature.

## Signaling Pathways Implicated in Gepant Hepatotoxicity

The mechanisms of gepant-induced liver injury, particularly with telcagepant, involve the interplay of several signaling pathways.



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Figure 1: Signaling pathways in telcagepant-induced hepatotoxicity.

Oxidative Stress and Nrf2 Signaling: The formation of reactive metabolites and mitochondrial dysfunction can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[12] This triggers the activation of the Nrf2 signaling pathway, a key cellular

defense mechanism against oxidative stress.[15] However, overwhelming oxidative stress can lead to cellular damage.

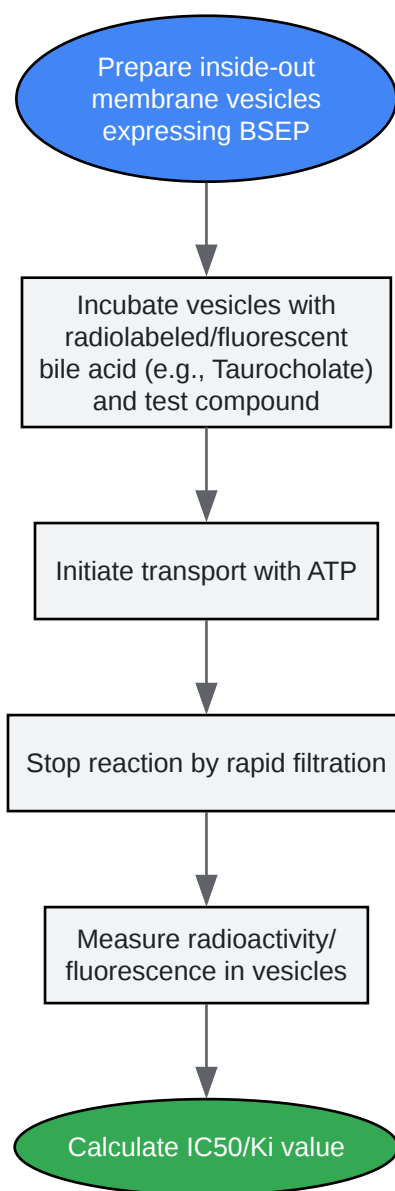
Apoptosis: The accumulation of bile acids, oxidative stress, and endoplasmic reticulum (ER) stress can all converge on the intrinsic and extrinsic pathways of apoptosis.[16] This programmed cell death is characterized by the activation of caspases, such as caspase-3 and -7, leading to hepatocyte demise and the release of liver enzymes.

## Experimental Protocols

This section provides an overview of the methodologies for key in vitro experiments used to assess the hepatotoxic potential of gepants.

### Bile Salt Export Pump (BSEP) Inhibition Assay

This assay evaluates the potential of a drug to inhibit BSEP, a key transporter in bile acid homeostasis.



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Figure 2: Workflow for BSEP inhibition assay.

#### Methodology:

- Vesicle Preparation: Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) overexpressing human BSEP.[1][17]
- Incubation: The vesicles are incubated with a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid) in the presence of various concentrations of the test compound. [18]

- **Transport Initiation:** The transport reaction is initiated by the addition of ATP.
- **Reaction Termination:** The reaction is stopped by rapid filtration through a filter plate, which separates the vesicles from the incubation medium.
- **Quantification:** The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of BSEP activity (IC<sub>50</sub>) is calculated. Further kinetic studies can determine the inhibition constant (K<sub>i</sub>) and the mode of inhibition (competitive, non-competitive, or mixed).<sup>[11]</sup>

## Mitochondrial Dysfunction Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) of intact cells to assess mitochondrial respiration.



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Figure 3: Seahorse XF Cell Mito Stress Test workflow.

### Methodology:

- **Cell Culture:** Hepatocytes or a relevant cell line (e.g., HepG2) are seeded in a Seahorse XF cell culture microplate.<sup>[19]</sup>
- **Compound Treatment:** Cells are exposed to the test compound for a defined period.
- **Assay Procedure:** The cell culture medium is replaced with Seahorse XF assay medium, and the plate is placed in a Seahorse XF Analyzer. The instrument sequentially injects pharmacological agents that modulate mitochondrial respiration:
  - **Oligomycin:** Inhibits ATP synthase, revealing ATP-linked respiration.

- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
- Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[\[19\]](#)
- Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.

## Oxidative Stress Assay (Dihydroethidium-based)

This assay quantifies the intracellular production of reactive oxygen species (ROS).

Methodology:

- Cell Culture and Treatment: Cells (e.g., HepG2) are cultured in a multi-well plate and treated with the test compound.[\[20\]](#)[\[21\]](#)
- Probe Loading: Cells are incubated with dihydroethidium (DHE), a fluorescent probe that is oxidized in the presence of ROS, particularly superoxide, to form a fluorescent product (2-hydroxyethidium) that intercalates with DNA.[\[22\]](#)[\[23\]](#)
- Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or high-content imaging system.[\[24\]](#)
- Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an induction of oxidative stress.

## Conclusion

The comparative analysis of gepant hepatotoxicity underscores a significant improvement in the liver safety profile of the newer generation of these migraine therapies. The discontinuation of telcagepant due to liver injury provided crucial lessons, leading to the development of atogepant, ubrogepant, rimegepant, and zavegepant with markedly reduced potential for BSEP inhibition, mitochondrial dysfunction, and oxidative stress. The rigorous preclinical assessment



using in vitro assays and quantitative systems toxicology modeling has been pivotal in de-risking these newer gepants and ensuring their safer translation to the clinic. Continued pharmacovigilance remains important, but the available data provide strong evidence that the hepatotoxicity concerns that plagued the first-generation gepants have been successfully addressed in the current and emerging portfolio of this important class of migraine therapeutics.

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